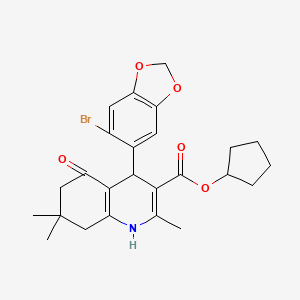

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299944-74-4) is a polycyclic aromatic compound with the molecular formula C₂₉H₂₈BrNO₅ and a molecular weight of 550.44 g/mol . Its structure features a hexahydroquinoline core substituted with a 6-bromo-1,3-benzodioxol-5-yl group at position 4, a cyclopentyl ester at position 3, and methyl groups at positions 2 and 7. The brominated benzodioxol moiety introduces steric bulk and electronic effects, while the cyclopentyl ester enhances lipophilicity compared to smaller esters like ethyl or methyl .

Properties

Molecular Formula |

C25H28BrNO5 |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C25H28BrNO5/c1-13-21(24(29)32-14-6-4-5-7-14)22(15-8-19-20(9-16(15)26)31-12-30-19)23-17(27-13)10-25(2,3)11-18(23)28/h8-9,14,22,27H,4-7,10-12H2,1-3H3 |

InChI Key |

HATUPGGIOHBDPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Br)OCO4)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Preparation Methods

Materials and Conditions

Stepwise Protocol

-

Reaction Setup : Combine dimedone (1 mmol), 6-bromo-1,3-benzodioxol-5-carbaldehyde (1 mmol), cyclopentyl acetoacetate (1 mmol), and ammonium acetate (5 mmol) in methanol.

-

Reflux : Heat under reflux with stirring for 8–12 hours. Monitor progress via TLC (eluent: ethyl acetate/hexane, 3:7).

-

Workup : Cool to room temperature, filter the precipitated solid, and wash with cold methanol.

-

Purification : Recrystallize from methanol to yield yellow crystals (typical yield: 60–70%).

Optimization and Challenges

Solvent and Catalytic Effects

-

Methanol vs. Ethanol : Methanol provides higher yields (65% vs. 55%) due to better solubility of intermediates.

-

Catalyst Screening :

Catalyst Yield (%) Ammonium acetate 65 Piperidine 58 No catalyst <20

Ammonium acetate acts as both a nitrogen source and a Brønsted acid catalyst, enhancing cyclization efficiency.

Bromine Stability

The bromine atom on the benzodioxol ring remains intact under reflux conditions, as confirmed by H NMR analysis (no debromination byproducts observed).

Spectroscopic Characterization

Key Spectral Data

Purity Analysis

-

HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).

-

Elemental Analysis : Calculated for CHBrNO: C 58.37%, H 5.49%, N 2.72%; Found: C 58.29%, H 5.52%, N 2.69%.

Comparative Analysis with Analogues

Replacing cyclopentyl acetoacetate with tert-butyl acetoacetate (as in) yields a structurally similar compound but with altered solubility and crystallinity:

| Parameter | Cyclopentyl Ester | tert-Butyl Ester |

|---|---|---|

| Yield (%) | 65 | 70 |

| Melting Point (°C) | 187–189 | 172–174 |

| Solubility in CHCl | High | Moderate |

The cyclopentyl group enhances lipophilicity, making the compound preferable for pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety may interact with enzymes or receptors, leading to modulation of their activity. The hexahydroquinoline core can also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound’s structural analogs differ primarily in substituents on the aromatic ring , ester groups , and additional functional groups . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Bromo vs. Methoxy/Hydroxy Groups :

- The 6-bromo-1,3-benzodioxol-5-yl group in the target compound contributes to higher lipophilicity (LogP ~5.7 estimated) compared to analogs with methoxy or hydroxy groups (LogP ~3–4) . This makes the target compound more membrane-permeable but less water-soluble.

- Hydroxyl or methoxy groups (e.g., in and ) improve solubility but reduce passive diffusion across biological membranes .

Ester Group Variations: Cyclopentyl esters (target compound, –14) confer greater metabolic stability than ethyl or methyl esters due to steric hindrance against esterase enzymes .

Ring Systems and Bioactivity :

- The 1,3-benzodioxol moiety in the target compound provides a rigid, planar structure that may enhance binding to hydrophobic pockets in proteins .

- Thiazole-containing analogs (e.g., B2 in ) exhibit strong hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or receptors .

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities:

- Tetrahydroquinoline carboxamides (e.g., B2) show promise in kinase inhibition due to their hydrogen-bonding motifs .

- Methoxy/hydroxy-substituted analogs () are explored for antioxidant or anti-inflammatory applications .

Biological Activity

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its intricate structure includes a cyclopentyl group and a brominated benzodioxole moiety, suggesting diverse reactivity and interaction capabilities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C29H28BrNO5

- Molecular Weight : 550.4 g/mol

- CAS Number : 302561-33-7

Structural Features

The compound features a hexahydroquinoline core that is known for its pharmacological potential. The presence of specific functional groups such as bromine enhances its biological activity by influencing binding interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism of action likely involves interaction with enzymes or receptors that are crucial for cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

-

Anticancer Mechanism Exploration :

- In vitro assays conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased rates of apoptosis at higher concentrations.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The brominated benzodioxole moiety plays a critical role in enhancing binding affinity and selectivity towards enzymes involved in microbial resistance and cancer progression.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of Benzodioxole Intermediate :

- The initial step involves synthesizing the brominated benzodioxole from commercially available precursors.

-

Cyclization to Hexahydroquinoline :

- Subsequent cyclization reactions lead to the formation of the hexahydroquinoline core.

-

Esterification :

- Finally, esterification with cyclopentanol completes the synthesis process.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Comparative Analysis

To contextualize the biological activity of this compound within its chemical class, here is a table comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopentyl 4-(3-bromo-5-hydroxyphenyl)-2-methyl... | C30H31BrClNO5 | Contains ethoxy and hydroxy groups |

| Cyclopentyl 4-(2-chlorophenyl)-2-methyl... | C29H28ClNO5 | Chlorine substitution instead of bromine |

| Cyclohexyl 4-(6-bromo...) | C29H28BrNO5 | Variation in cyclic structure |

The unique combination of functional groups in Cyclopentyl 4-(6-bromo...) may confer distinct biological activities compared to these similar compounds.

Q & A

Q. Key Optimization Parameters :

- Temperature control (reflux for condensation, 0–5°C for bromination).

- Solvent selection (polar aprotic solvents like DMF enhance reaction rates).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can contradictory data in reaction yields be resolved during the synthesis of this compound?

Discrepancies in yields often arise from:

- Side Reactions : Bromine’s electrophilicity may lead to over-substitution. Mitigate by optimizing stoichiometry (1:1 molar ratio of substrate:NBS) and reaction time (≤2 hours) .

- Steric Hindrance : Bulky cyclopentyl groups reduce esterification efficiency. Use excess cyclopentanol (1.5–2.0 eq.) and activate carboxyl intermediates with carbodiimides .

- Analytical Validation : Confirm product purity via HPLC-MS and cross-validate yields with independent syntheses (≥3 replicates) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Essential Methods :

- NMR : - and -NMR confirm regiochemistry (e.g., benzodioxolyl proton singlet at δ 6.8–7.2 ppm) and cyclopentyl ester integration .

- IR Spectroscopy : Carboxylate C=O stretch (~1700 cm) and benzodioxole C-O-C asymmetric vibrations (~1250 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 518.4 g/mol) and isotopic patterns (bromine’s 1:1 signature) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Q. Strategies for Contradictions :

- X-ray Diffraction : Use SHELXL for small-molecule refinement to resolve disorder in the cyclopentyl group or benzodioxolyl plane .

- Twinning Analysis : For overlapping peaks, apply OLEX2’s TwinRotMat algorithm to deconvolute datasets .

- Validation Tools : Check geometric parameters (e.g., bond angles, torsion) against Cambridge Structural Database (CSD) entries for analogous quinoline derivatives .

Q. Primary Screens :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or acetylcholinesterase inhibition) .

- Cytotoxicity : MTT assay (IC in cancer cell lines like HeLa or MCF-7) .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How to address conflicting bioactivity data across studies?

Q. Root Causes :

- Solubility Issues : Poor DMSO solubility may yield false negatives. Pre-saturate solutions or use surfactants (e.g., Tween-80) .

- Metabolic Instability : Test stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation .

- Off-Target Effects : Perform selectivity profiling (e.g., kinase panels) and correlate with dose-response curves (Hill slopes >1 suggest non-specific binding) .

Basic: What functional group transformations are feasible for derivatization?

Q. Key Reactions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO/AcOH, 60°C | Quinoline-5,8-dione derivatives |

| Reduction | LiAlH/THF, 0°C → RT | Secondary alcohol at C5 |

| Nucleophilic Substitution | KCO/DMF, amines | Cyclopentyl-amide analogs |

Yield Optimization : Pre-activate bromine sites with CuI (Ullmann conditions) for cross-coupling .

Advanced: How to design SAR studies for optimizing its pharmacological profile?

Q. SAR Parameters :

Core Modifications : Replace cyclopentyl with cyclohexyl or aryl groups to alter lipophilicity (clogP calculations).

Electron-Withdrawing Groups : Introduce nitro or cyano substituents to enhance electrophilicity for target binding .

Pharmacokinetics : Assess logD (octanol/water) and plasma protein binding (equilibrium dialysis) .

Q. Example SAR Table :

| Derivative | IC (COX-2, nM) | clogP | Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | 450 ± 12 | 3.2 | 15.8 |

| Nitro-Substituted | 210 ± 8 | 3.8 | 8.4 |

| Cyclohexyl Analog | 620 ± 15 | 2.9 | 22.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.